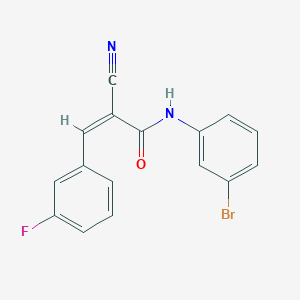
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFA is a small molecule inhibitor that targets the Golgi complex and has been found to have a wide range of biological activities.
Wirkmechanismus
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide works by inhibiting the function of the Golgi complex. The Golgi complex is responsible for the processing and sorting of proteins and lipids, and N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide disrupts this process by preventing the formation of transport vesicles. This disruption leads to the accumulation of proteins and lipids in the Golgi complex, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to have a wide range of biochemical and physiological effects. In addition to its effects on cellular trafficking and secretion, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to inhibit the activity of some enzymes, such as protein kinase C and phospholipase D. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has also been found to induce apoptosis in some cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its specificity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide targets the Golgi complex and has minimal effects on other cellular structures. This specificity allows researchers to study the function of the Golgi complex in a controlled manner. However, one of the limitations of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is its toxicity. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to be toxic to some cell types at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for the study of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. One potential application is in the development of new cancer therapies. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to induce apoptosis in some cancer cell types, and further research could lead to the development of new cancer treatments. Additionally, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide could be used in the study of other cellular processes, such as autophagy and endocytosis. Overall, N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a promising compound with many potential applications in the scientific community.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide involves the reaction of 3-bromoaniline and 3-fluorobenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then reacted with acryloyl chloride to yield N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide. The synthesis of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been extensively studied in the scientific community and has been found to have a wide range of biological activities. One of the primary applications of N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide is in the study of cellular trafficking and secretion. N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)acrylamide has been found to disrupt the function of the Golgi complex, which is responsible for the processing and sorting of proteins and lipids. This disruption can be used to study the mechanisms of cellular trafficking and secretion.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-4-2-6-15(9-13)20-16(21)12(10-19)7-11-3-1-5-14(18)8-11/h1-9H,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLNQHONCCUSP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


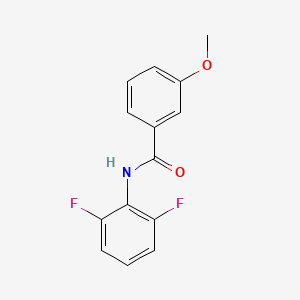
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)

![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
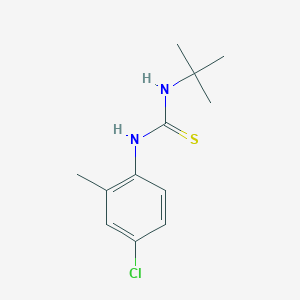
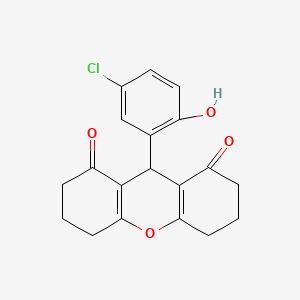
![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
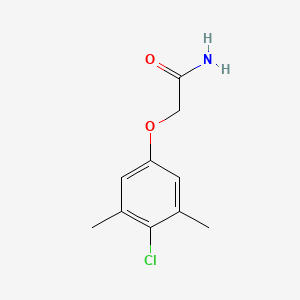

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5778504.png)
![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)
![N-(2,3-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5778507.png)